molecular formula C17H25N3O2 B12333576 Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate CAS No. 1131594-92-7

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate

Cat. No.: B12333576
CAS No.: 1131594-92-7
M. Wt: 303.4 g/mol
InChI Key: FOCCGVWNUFVKGJ-UHFFFAOYSA-N
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Description

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an azetidine ring, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. The benzyl ester group is introduced through esterification reactions, often using benzyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate is unique due to the presence of both azetidine and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1131594-92-7

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

benzyl 3-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O2/c18-9-15-10-20(11-15)16-7-4-8-19(12-16)17(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2

InChI Key

FOCCGVWNUFVKGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3CC(C3)CN

Origin of Product

United States

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